molecular formula C13H15N3O B8654227 (4-Benzoyl-piperazin-1-yl)-acetonitrile CAS No. 474010-69-0

(4-Benzoyl-piperazin-1-yl)-acetonitrile

Cat. No.: B8654227
CAS No.: 474010-69-0
M. Wt: 229.28 g/mol
InChI Key: SQQWYDLNZQZQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzoyl-piperazin-1-yl)-acetonitrile is a nitrile-containing piperazine derivative characterized by a benzoyl group attached to the piperazine ring. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of targeted therapeutics. Its structure combines the electron-withdrawing benzoyl moiety with the flexible piperazine scaffold, enabling diverse reactivity in organic and medicinal chemistry applications.

Properties

CAS No.

474010-69-0

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(4-benzoylpiperazin-1-yl)acetonitrile

InChI

InChI=1S/C13H15N3O/c14-6-7-15-8-10-16(11-9-15)13(17)12-4-2-1-3-5-12/h1-5H,7-11H2

InChI Key

SQQWYDLNZQZQNC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC#N)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications
(4-Benzoyl-piperazin-1-yl)-acetonitrile Not explicitly listed Likely C₁₃H₁₄N₄O ~242.28 (estimated) Benzoyl, acetonitrile Pharmaceutical intermediate (inferred)
2-(4-Benzylpiperazin-1-yl)acetonitrile 92042-93-8 C₁₃H₁₇N₃ 231.30 Benzyl, acetonitrile Pharmaceutical intermediate, synthetic organic chemistry
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile 55829-49-7 C₁₃H₁₇N₃O 231.30 Methoxyphenyl, acetonitrile Research chemical, potential medicinal applications
3-(4-Methylpiperazin-1-yl)benzonitrile 204078-35-3 C₁₂H₁₅N₃ 201.27 Methylpiperazine, benzonitrile Intermediate in kinase inhibitor synthesis
2-(4-Benzylpiperazin-1-yl)-2-pyridin-3-ylacetonitrile 195141-29-8 C₁₈H₂₁N₅ 307.39 Benzyl, pyridinyl, acetonitrile Specialty chemical for drug discovery

Physicochemical and Reactivity Differences

  • This may influence its reactivity in nucleophilic substitution or coupling reactions .
  • Solubility : Acetonitrile-containing derivatives (e.g., 2-(4-Benzylpiperazin-1-yl)acetonitrile) are likely polar, with moderate solubility in organic solvents like acetonitrile, as evidenced by their use in epoxidation studies (e.g., catalyst efficiency improvements at 3–5 wt% catalyst content) .
  • By-Product Formation : In acetonitrile-based reactions, ether by-products (e.g., diallyl ether) are common, but aqueous conditions suppress these by-products. This solvent-dependent behavior may extend to acetonitrile-containing piperazine derivatives in synthetic workflows .

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